tripropyl arsorate
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Overview
Description
tripropyl arsorate is an organoarsenic compound with the chemical formula C₉H₂₁AsO₄ It is a derivative of arsenic acid where three of the hydrogen atoms are replaced by propyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
tripropyl arsorate can be synthesized through the esterification of arsenic acid with propanol. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction can be represented as follows:
As(OH)3+3C3H7OH→As(O-C3H7)3+3H2O
Industrial Production Methods
In an industrial setting, the production of tripropyl arsenate may involve continuous flow reactors to ensure consistent quality and yield. The process would include the careful control of reaction temperature, pressure, and the use of high-purity reagents to minimize impurities.
Chemical Reactions Analysis
Types of Reactions
tripropyl arsorate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form arsenate compounds.
Reduction: It can be reduced to form arsenite compounds.
Substitution: The propyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products
Oxidation: Arsenate compounds.
Reduction: Arsenite compounds.
Substitution: Various alkyl or aryl arsenates.
Scientific Research Applications
tripropyl arsorate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Studied for its potential effects on biological systems, including its toxicity and interaction with biomolecules.
Medicine: Investigated for its potential use in chemotherapy, particularly in the treatment of certain types of leukemia.
Industry: Used in the production of flame retardants and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of tripropyl arsenate involves its interaction with cellular proteins and enzymes. It can bind to sulfhydryl groups in proteins, disrupting their function. This can lead to the inhibition of key metabolic pathways and induce apoptosis in cancer cells. The compound’s ability to interfere with cellular processes makes it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- Triphenyl arsenate
- Trimethyl arsenate
- Triethyl arsenate
Comparison
tripropyl arsorate is unique due to its specific alkyl groups, which influence its chemical reactivity and biological activity. Compared to triphenyl arsenate, tripropyl arsenate is more soluble in organic solvents and may have different toxicity profiles. Trimethyl and triethyl arsenates, on the other hand, have shorter alkyl chains, which can affect their volatility and reactivity.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications Its unique chemical properties and reactivity make it a valuable subject of study in the fields of chemistry, biology, medicine, and industry
Properties
CAS No. |
15606-96-9 |
---|---|
Molecular Formula |
C9H21AsO4 |
Molecular Weight |
268.18 g/mol |
IUPAC Name |
tripropyl arsorate |
InChI |
InChI=1S/C9H21AsO4/c1-4-7-12-10(11,13-8-5-2)14-9-6-3/h4-9H2,1-3H3 |
InChI Key |
PXCOPPYGVRUBLY-UHFFFAOYSA-N |
SMILES |
CCCO[As](=O)(OCCC)OCCC |
Canonical SMILES |
CCCO[As](=O)(OCCC)OCCC |
Key on ui other cas no. |
15606-96-9 |
Synonyms |
Arsenic acid tripropyl ester |
Origin of Product |
United States |
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